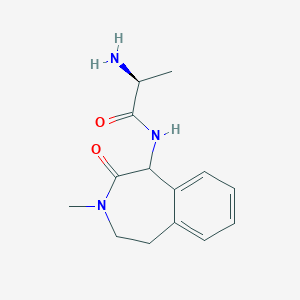
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a benzyl group, a methyl group, and an isopropyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the pyrazole ring: The reaction between hydrazine and an appropriate 1,3-diketone (such as acetylacetone) under acidic or basic conditions to form the pyrazole ring.
N-alkylation:
Substitution reactions: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit enzyme activity or block receptor sites, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-1H-pyrazol-4-amine: Lacks the methyl and isopropyl groups, resulting in different chemical properties and reactivity.
3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the benzyl group, affecting its binding affinity and biological activity.
N-benzyl-3-methyl-1H-pyrazol-4-amine: Lacks the isopropyl group, leading to variations in its chemical behavior and applications.
Uniqueness
N-benzyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, methyl, and isopropyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H19N3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
N-benzyl-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3/c1-11(2)17-10-14(12(3)16-17)15-9-13-7-5-4-6-8-13/h4-8,10-11,15H,9H2,1-3H3 |
Clé InChI |
FRLINSMIVXPBEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1NCC2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11730719.png)
![ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11730730.png)

![2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730742.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730749.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730754.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11730765.png)
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11730766.png)


![Carbamic acid, N-[2-methyl-4-[(methylamino)carbonyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B11730778.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730783.png)

